molecular formula C16H21N3O2 B5118506 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B5118506
M. Wt: 287.36 g/mol
InChI Key: OFNTUMGBDXHIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrrolidinedione derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate dopamine receptors, specifically the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a partial agonist at the D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In animal studies, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility and rigidity. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the release of dopamine in the striatum and increase the release of dopamine in the prefrontal cortex. In addition, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate other neurotransmitter systems, including the serotonin and glutamate systems.

Advantages and Limitations for Lab Experiments

1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have a long half-life, making it useful for studying long-term effects. However, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

There are several future directions for the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is the development of new analogs of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with improved pharmacological properties, including increased selectivity and decreased toxicity. Another direction is the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in animal models of neurological disorders, such as Parkinson's disease and schizophrenia. In addition, the use of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a building block for the synthesis of new materials could lead to the development of new materials with unique properties.

Synthesis Methods

1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been synthesized through various methods, including a one-pot synthesis method and a reductive amination method. The one-pot synthesis method involves the reaction of 3-methylbenzaldehyde, 4-methylpiperazine, and succinic anhydride in the presence of a catalyst. The reductive amination method involves the reaction of 3-methylbenzaldehyde and 4-methylpiperazine in the presence of a reducing agent and a catalyst. Both methods have been successful in synthesizing 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with high yields.

Scientific Research Applications

1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as an antipsychotic drug due to its ability to modulate dopamine receptors. In neuropharmacology, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a tool to study dopamine receptor function and its role in addiction and other neurological disorders. In material science, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

1-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-4-3-5-13(10-12)19-15(20)11-14(16(19)21)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNTUMGBDXHIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione

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